2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-3-18-7-10-22(11-8-18)29-16-20-13-19-9-12-24(34-2)15-25(19)31(27(20)33)17-26(32)30-23-6-4-5-21(28)14-23/h4-15,29H,3,16-17H2,1-2H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGBBJNYYWKUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, which is recognized for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 365.433 g/mol. The structure includes several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.433 g/mol |
| IUPAC Name | This compound |
| CAS Number | 932524-62-4 |
Anticancer Properties
Research indicates that compounds with quinoline structures exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell migration. The specific interactions of this compound with cellular pathways involved in cancer progression remain to be fully elucidated.
Antimicrobial Activity
The quinoline moiety is also associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests potential applications in treating infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways. Further research is necessary to confirm these effects and understand the underlying mechanisms.
Case Studies
Several studies have explored the biological activity of quinoline derivatives:
- Study on Anticancer Activity : A study published in Molecular Sciences highlighted the design of novel quinoline-based compounds that inhibited tumor growth in vitro and in vivo models, showcasing their potential as therapeutic agents against cancer .
- Antimicrobial Efficacy : Research demonstrated that certain quinoline derivatives exhibited broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of quinoline derivatives, revealing their ability to reduce inflammatory markers in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
